(R)-N-Methyltetrahydrofuran-3-amine hydrochloride

Chiral Synthesis Stereochemistry Medicinal Chemistry

In chiral drug discovery, using the incorrect enantiomer leads to complete loss of biological activity. (R)-N-Methyltetrahydrofuran-3-amine hydrochloride eliminates this risk with defined (R)-stereochemistry at the tetrahydrofuran 3-position, validated for constructing MCL-1 inhibitors and GPCR-targeted agents. • Enantiopure (R)-configuration ensures correct three-dimensional orientation in asymmetric synthesis • Key intermediate for spiro-sulfonamide MCL-1 inhibitors and CGRP receptor antagonists • Consistent quality with batch-to-batch analytical documentation

Molecular Formula C5H12ClNO
Molecular Weight 137.607
CAS No. 1292324-63-0
Cat. No. B571828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Methyltetrahydrofuran-3-amine hydrochloride
CAS1292324-63-0
Molecular FormulaC5H12ClNO
Molecular Weight137.607
Structural Identifiers
SMILESCNC1CCOC1.Cl
InChIInChI=1S/C5H11NO.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
InChIKeyFHFUVNKNOZMSJF-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Methyltetrahydrofuran-3-amine HCl Overview


(R)-N-Methyltetrahydrofuran-3-amine hydrochloride (CAS 1292324-63-0) is a chiral secondary amine hydrochloride salt with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It features a defined (R)-configuration at the 3-position of the tetrahydrofuran ring, which imparts specific stereochemical properties essential for its role as a building block in asymmetric synthesis [1]. This compound is recognized as a key intermediate in medicinal chemistry, particularly for constructing pharmacologically active molecules that require a chiral tetrahydrofuran-3-amine scaffold .

Why (R)-Enantiomer Substitution Fails


Substituting (R)-N-Methyltetrahydrofuran-3-amine hydrochloride with its (S)-enantiomer (CAS 1292324-44-7) or the racemic mixture is not scientifically equivalent and will lead to divergent outcomes in stereoselective syntheses . The three-dimensional arrangement of atoms around the chiral center dictates how the molecule interacts with other chiral environments, such as enzyme active sites or asymmetric catalytic cycles. Using the incorrect enantiomer can result in a complete loss of desired biological activity, altered pharmacokinetic profiles, or the formation of undesired diastereomers that are difficult to separate. The necessity for a defined stereocenter is underscored by the compound's use in the synthesis of spiro-sulfonamide derivatives as MCL-1 inhibitors, where the (R)-configuration is integral to the target molecule's structure-activity relationship .

(R)-N-Methyltetrahydrofuran-3-amine HCl Evidence


Chiral Configuration: (R) vs (S)

The target compound, (R)-N-Methyltetrahydrofuran-3-amine hydrochloride, possesses a defined (R)-configuration at its single chiral center, as confirmed by its InChI Key FHFUVNKNOZMSJF-NUBCRITNSA-N and isomeric SMILES string CN[C@@H]1CCOC1.Cl . In contrast, the (S)-enantiomer (CAS 1292324-44-7) has the InChI Key FHFUVNKNOZMSJF-JEDNCBNOSA-N and isomeric SMILES CN[C@H]1CCOC1.Cl . This is a binary, non-quantifiable but absolute difference in three-dimensional structure that cannot be overcome by adjusting reaction conditions.

Chiral Synthesis Stereochemistry Medicinal Chemistry

Purity & Market Availability

The (R)-enantiomer (CAS 1292324-63-0) is commercially available with a specified purity of ≥97% from multiple suppliers, ensuring its suitability as a reliable building block . While purity specifications are common, the explicit declaration of the (R)-enantiomer with a defined stereocenter count of 1 (Defined Atom Stereocenter Count: 1) confirms the procurement of the intended stereoisomer, distinguishing it from the racemic mixture (CAS 89487-67-2) which has an undefined stereocenter count of 0 [1].

Procurement Quality Control Chemical Purity

MCL-1 Inhibitor Synthesis Application

A patent application (US-2020148705-A1) explicitly describes the use of (3R)-N-methyloxolan-3-amine hydrochloride as a reactant in the synthesis of spiro-sulfonamide derivatives that inhibit Myeloid Cell Leukemia-1 (MCL-1) protein . While the patent does not provide comparative activity data for the compound itself, its inclusion as a specific building block in a patent for a defined therapeutic target demonstrates its validated utility in a high-value medicinal chemistry program. This stands in contrast to the (S)-enantiomer or racemate, for which no such specific, target-validated patent application was identified in the search.

Oncology MCL-1 Inhibitors Drug Discovery

Adenosine A1 & CGRP Receptor Activity

Patents US 10,421,734 and US 2008/0255377 highlight that the 3-(R)-aminotetrahydrofuranyl moiety is an integrative structural feature of selective, high-affinity adenosine A1 receptor agonists and orally bioavailable CGRP receptor antagonists [1][2]. Specifically, one reference notes that compounds incorporating this moiety were developed as selective adenosine A1 receptor agonists [3]. This class-level evidence supports the procurement of the (R)-configured amine as a privileged scaffold for medicinal chemistry. The (S)-enantiomer is not mentioned in this context, implying the (R)-configuration is preferred or essential for these specific biological interactions.

Enzyme Inhibition Adenosine Receptors CGRP Receptors

(R)-N-Methyltetrahydrofuran-3-amine HCl Applications


Spiro-Sulfonamide MCL-1 Inhibitors

Used as a key building block in the multi-step synthesis of patent-protected spiro-sulfonamide derivatives for inhibiting Myeloid Cell Leukemia-1 (MCL-1) protein, a target in oncology drug discovery. Its defined (R)-stereochemistry is critical for achieving the desired three-dimensional structure of the inhibitor .

Adenosine A1 & CGRP Receptor Ligands

Serves as a precursor to the 3-(R)-aminotetrahydrofuranyl moiety, a privileged scaffold known to be integral to the structure of selective, high-affinity adenosine A1 receptor agonists and orally bioavailable CGRP receptor antagonists. Procurement of the (R)-enantiomer aligns with the stereochemical requirements documented in the medicinal chemistry literature for these target classes [1][2].

Chiral Pool & Asymmetric Synthesis

Employed as a chiral building block in asymmetric synthesis, where its defined (R)-configuration is essential for stereoselective transformations. Its use is consistent with chiral pool strategies that rely on enantiopure starting materials to introduce stereocenters into complex molecules, ensuring high optical purity in final products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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